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bis(cyclopenta-1,3-diene);hafnium(4+);dichloride

Cat. No.: B084160
CAS No.: 12116-66-4
M. Wt: 379.57 g/mol
InChI Key: CSEGCHWAMVIXSA-UHFFFAOYSA-L
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Description

Significance and Historical Context within Organometallic Chemistry

The journey of organometallic chemistry, the study of compounds containing at least one bond between a carbon atom of an organic compound and a metal, has been marked by pivotal discoveries. numberanalytics.comuomustansiriyah.edu.iq The synthesis of ferrocene (B1249389) in 1951 is often cited as a landmark event that catalyzed a new era of exploration in this field. iupac.org Within this broader context, metallocenes, which feature a transition metal sandwiched between two cyclopentadienyl (B1206354) rings, have emerged as a crucial class of compounds.

Hafnocene dichloride belongs to this family of metallocenes. ontosight.ai Its synthesis is typically achieved through a salt metathesis reaction, where hafnium tetrachloride is treated with sodium cyclopentadienide (B1229720). wikipedia.org The initial synthesis of hafnocene-containing polymers was reported as early as 1973. tandfonline.com

The significance of hafnocene dichloride in organometallic chemistry stems from its role as a catalyst, particularly in olefin polymerization. chemimpex.comchemimpex.com The unique electronic and steric properties of the hafnium center, bonded to cyclopentadienyl ligands, allow for precise control over polymerization processes, leading to the production of polymers with tailored properties. chemimpex.comchemimpex.com This has made it a valuable tool for researchers in materials science, enabling the development of high-performance polymers. chemimpex.comchemimpex.com

Comparative Research Perspectives with Lighter Group 4 Metallocene Homologues

Hafnocene dichloride is a member of the Group 4 metallocene dichlorides, which also include titanocene (B72419) dichloride and zirconocene (B1252598) dichloride. wikipedia.org While all three share a similar structural framework, their chemical and catalytic behaviors exhibit notable differences, which have been a subject of extensive comparative research.

A key distinction lies in their reactivity and stability. Hafnocene dichloride is known to be highly resistant to reduction, more so than its zirconium analogue. wikipedia.org This characteristic influences its performance in catalytic cycles. In polymerization, for instance, the choice of the metallocene can significantly impact the properties of the resulting polymer.

Studies have shown that in certain polymerization reactions, zirconocene and hafnocene-based catalysts can exhibit higher activity compared to their titanium counterparts. oatext.com Specifically, in the context of creating polymers with specific electrical properties, the hafnocene-derived product has shown the largest increase in conductivity. mdpi.com Furthermore, in the realm of anticancer research, while titanocene dichloride has undergone clinical trials, studies suggest that zirconocene and hafnocene compounds may exhibit different, and in some cases, more favorable, activity profiles. oatext.commdpi.com The solubility of the resulting polymers also varies, with titanocene-based polymers generally having poorer solubility than those derived from zirconocene and hafnocene. mdpi.com

The subtle yet significant differences in ionic radius, electronegativity, and bond energies between titanium, zirconium, and hafnium contribute to these varied chemical behaviors. These differences allow researchers to fine-tune catalytic systems for specific outcomes, making the comparative study of these homologues a rich area of academic inquiry.

Properties of Hafnocene Dichloride

PropertyValue
Chemical Formula C₁₀H₁₀Cl₂Hf wikipedia.org
Molar Mass 379.58 g/mol wikipedia.org
Appearance White solid wikipedia.org
Melting Point 230–233 °C (446–451 °F; 503–506 K) wikipedia.org
Solubility Sparingly soluble in some organic solvents wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Cl2Hf B084160 bis(cyclopenta-1,3-diene);hafnium(4+);dichloride CAS No. 12116-66-4

Properties

CAS No.

12116-66-4

Molecular Formula

C10H10Cl2Hf

Molecular Weight

379.57 g/mol

IUPAC Name

bis(cyclopenta-1,3-diene);hafnium(4+);dichloride

InChI

InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+4/p-2

InChI Key

CSEGCHWAMVIXSA-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf]

Other CAS No.

12116-66-4

Pictograms

Corrosive; Irritant

Synonyms

hafnocene dichloride

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Hafnocene Dichloride

Primary Synthesis Routes of Bis(cyclopentadienyl)hafnium(IV) Dichloride

The principal and most established method for synthesizing hafnocene dichloride involves a salt metathesis reaction, a common strategy in organometallic chemistry. wikipedia.org

The synthesis of hafnocene dichloride is typically achieved through the reaction of hafnium tetrachloride (HfCl₄) with a cyclopentadienyl (B1206354) source, most commonly sodium cyclopentadienide (B1229720) (NaC₅H₅). wikipedia.orgwikipedia.org This reaction is a classic example of salt metathesis, where the chloride ligands on the hafnium center are exchanged for cyclopentadienyl (Cp) ligands.

The balanced chemical equation for this reaction is: HfCl₄ + 2 NaC₅H₅ → (C₅H₅)₂HfCl₂ + 2 NaCl wikipedia.org

This process results in the formation of the white, solid hafnocene dichloride, which is sparingly soluble in some organic solvents. wikipedia.org The separation of hafnium and zirconium is a notable challenge due to their very similar chemical and physical properties, stemming from similar atomic radii. wikipedia.org

ReactantProductByproduct
Hafnium Tetrachloride (HfCl₄)Hafnocene Dichloride ((C₅H₅)₂HfCl₂)Sodium Chloride (NaCl)
Sodium Cyclopentadienide (NaC₅H₅)

Design and Synthesis of Hafnocene Dichloride Derivatives

The modification of the basic hafnocene dichloride structure is a key area of research, aimed at tuning the compound's properties for specific applications, primarily in olefin polymerization catalysis. wikipedia.orgresearchgate.net

Modifying the cyclopentadienyl ligands is a primary strategy to alter the electronic and steric environment around the hafnium center. This can lead to derivatives with enhanced catalytic activity and the ability to produce polymers with specific properties. researchgate.netgoogle.com Substituents on the cyclopentadienyl rings can range from simple alkyl groups to more complex silylalkyls. google.com For instance, substituting the cyclopentadienyl ligand with an alkyl group containing three or more carbon atoms, such as n-propyl or n-butyl, has been shown to substantially improve the catalyst activity. google.com Other modifications can include the introduction of heteroatoms like silicon, oxygen, or nitrogen into the substituent groups. google.com

Hafnocene complexes can be broadly categorized into unbridged and bridged (ansa-metallocene) structures. d-nb.infouni-bayreuth.de

Unbridged Complexes: In these derivatives, the two cyclopentadienyl (or substituted cyclopentadienyl) ligands are not connected. While synthetically more straightforward, they often exhibit lower catalytic activity and stereoselectivity compared to their bridged counterparts. ajol.info

Bridged Complexes (ansa-Hafnocenes): These complexes feature a structural bridge connecting the two cyclopentadienyl-based ligands. Common bridging units include dimethylsilylene (-Si(CH₃)₂-), ethylene (B1197577) (-CH₂CH₂-), and isopropylidene (-C(CH₃)₂-). uni-bayreuth.de The bridge's structure significantly influences the catalyst's activity and the resulting polymer's molecular weight by altering the geometry around the metal center. uni-bayreuth.de For example, complexes with a 1,2-bis(dimethylsilyl)phenylidene bridge have been synthesized and studied for ethylene polymerization. uni-bayreuth.de

Complex TypeKey FeatureCommon Bridge Examples
UnbridgedTwo independent cyclopentadienyl ligandsN/A
Bridged (ansa)Cyclopentadienyl ligands linked by a bridgeDimethylsilylene, Ethylene, Isopropylidene

The functionalization of cyclopentadienyl ligands allows for the synthesis of hafnocene dichlorides with tailored properties for specific research goals, such as creating catalysts for producing polymers with unique microstructures or for dinitrogen activation studies. cornell.eduacs.org For example, the introduction of bulky trimethylsilyl (B98337) (SiMe₃) groups onto indenyl ligands has been explored. cornell.edu The reaction of (trimethylsilyl)cyclopentadiene with hafnium tetrachloride is a route to silyl-functionalized hafnocene dichloride. acs.org These modifications can influence the complex's stability and reactivity. For instance, the reduction of a bis(indenyl) hafnocene dichloride with bulky silyl (B83357) substituents in specific solvents yielded a rare monomeric hafnocene(III) monochloride complex. cornell.edu

Advanced Synthetic Pathways to Hafnium-Containing Organometallic Polymers from Hafnocene Dichloride

Hafnocene dichloride serves as a key starting material for the synthesis of hafnium-containing organometallic polymers, which are precursors to hafnium carbide (HfC) based ceramics. d-nb.infonih.gov These materials are of interest due to their exceptional hardness and temperature resistance. d-nb.info

Two primary approaches have been developed for this purpose:

Radical Polymerization of Alkenyl-Substituted Hafnocene Derivatives: This method involves first synthesizing hafnocene monomers with alkenyl substituents (e.g., ω-pentenyl). These monomers are then polymerized through a free-radical mechanism, often initiated by a peroxide like dicumyl peroxide, to yield a waxy, solid polymer. d-nb.info

Salt Metathesis Polycondensation: This approach involves the direct reaction of hafnocene dichloride with difunctional lithio compounds. d-nb.infonih.gov For example, the reaction with 1,4-dilithio-1,3-butadiyne or 1,4-bis(lithioethynyl)benzene leads to the formation of insoluble, powdered organometallic polymers with the elimination of lithium chloride. d-nb.info These polymers can then be converted into hafnium carbide/carbon mixed-phase ceramics through cross-linking and high-temperature pyrolysis under an inert atmosphere. d-nb.infonih.gov

Synthetic PathwayMonomer/PrecursorPolymerization TypeResulting Polymer
Radical PolymerizationDialkenyl-substituted hafnoceneFree RadicalWaxy solid
Salt Metathesis PolycondensationHafnocene dichloride and a difunctional lithio compoundCondensationInsoluble powder

Radical Polymerization of Alkenyl-Substituted Hafnocene Derivatives

One pathway to hafnium-containing organometallic polymers is through the free-radical polymerization of hafnocene derivatives that have been functionalized with alkenyl groups. d-nb.info This process typically involves a multi-step synthesis where the chloride ligands on hafnocene dichloride are first replaced with alkenyl chains, followed by the polymerization of the resulting monomer. d-nb.info

A representative synthesis involves the creation of a dialkenyl hafnocene derivative, which is then polymerized. d-nb.info For instance, Cp₂Hf(ω-pentenyl)₂ can be synthesized and subsequently polymerized. The polymerization is initiated by adding a radical initiator, such as dicumyl peroxide, to a solution of the dialkenyl hafnocene derivative in a solvent like toluene (B28343) and refluxing the mixture. d-nb.info Evaporation of the solvent yields the final polymer as a waxy solid. d-nb.info This approach successfully incorporates the hafnocene moiety into a polymer backbone. researchgate.net

Detailed Research Findings: The synthesis of a polymer via this route (designated as Polymer I in one study) begins with the preparation of a Grignard reagent from 5-bromo-1-pentene (B141829) and magnesium turnings in diethyl ether. d-nb.info This is followed by the alkylation of hafnocene dichloride to form the dialkenyl monomer, Cp₂Hf(ω-pentenyl)₂. The final step is the radical polymerization of this monomer, initiated with 3 wt% dicumyl peroxide in refluxing toluene, to produce Polymer I. d-nb.info

Salt Metathesis Reactions with Bifunctional Linkers for Polymer Formation

A second major strategy for synthesizing hafnium-containing polymers is through salt metathesis (or condensation) reactions. This method involves reacting hafnocene dichloride directly with bifunctional linkers, typically organometallic reagents such as dilithioalkynyl compounds. d-nb.inforesearchgate.net This approach leads to the formation of polymeric chains where hafnocene units are bridged by the organic linkers. rsc.org

For example, a polymeric material can be synthesized by coupling hafnocene dichloride with 1,4-bis(lithioethynyl)benzene. d-nb.info The reaction results in an insoluble, yellow powder (designated as Polymer III in the study). Characterization of such polymers is often performed using solid-state NMR spectroscopy due to their insolubility. d-nb.info This technique allows for the identification of the structural units within the polymer chain, confirming the successful incorporation of both the hafnocene complex and the bifunctional linker. d-nb.info

Detailed Research Findings: In a typical procedure, a dilithioacetylide is prepared first. The subsequent addition of a hafnocene dichloride solution initiates the polymerization. After the reaction, quenching with a reagent like trimethylchlorosilane may be performed. d-nb.info The resulting polymer is then purified by filtration and washing. For instance, the reaction between hafnocene dichloride and the dilithium (B8592608) salt of 1,4-diethynylbenzene (B1207667) produces a polymer where the hafnocene units are linked by phenylene-ethynylene fragments. Solid-state ¹³C MAS NMR spectroscopy of the product confirms the proposed structure with signals corresponding to the cyclopentadienyl (Cp) rings, the alkynyl carbons (Cα and Cβ), and the phenyl carbons (C1 and C2). d-nb.info

Polymer Synthesis Data

The following table summarizes the different polymerization methods starting from hafnocene dichloride as discussed in research literature.

Polymer DesignationSynthetic MethodHafnocene PrecursorMonomer / LinkerInitiator / Co-reagentResulting Polymer Structure
Polymer I Radical PolymerizationCp₂Hf(ω-pentenyl)₂(Self-polymerization of monomer)Dicumyl PeroxidePolyalkane backbone with pendant Cp₂Hf-R groups
Polymer III Salt Metathesis(C₅H₅)₂HfCl₂1,4-bis(lithioethynyl)benzenen-ButyllithiumAlternating Cp₂Hf and phenylene-ethynylene units

Structural Characterization and Spectroscopic Analysis in Hafnocene Dichloride Research

Crystallographic Studies of Hafnocene Dichloride and its Derivatives

Single-Crystal X-ray Diffraction Analysis of Hafnocene Complexes

Single-crystal X-ray diffraction has been instrumental in confirming the molecular structures of a variety of hafnocene complexes. For instance, the structures of two hafnocene complexes featuring unconventional dialkoxy bridges, rac-ethane-1,2-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride and rac-propane-1,3-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride, were determined using this method. acs.org The analysis confirmed that both were obtained as the rac isomers. acs.org

This technique has also been applied to more complex systems, such as hafnocene-based bicyclo[2.1.1]hexene germylenes, providing unambiguous evidence of their unique bridged structures. researcher.life Similarly, the molecular structures of hafnocene bis(hydridoorgano-stannylene) complexes have been fully characterized by single-crystal X-ray diffraction, revealing key details about the coordination of the stannylene ligands to the hafnium center. nih.gov The structure of a hafnocene complex incorporating an isobutylene (B52900) ligand, Cp₂Hf(isobutylene)·PMe₃, was also determined through X-ray crystallography. mit.edu Furthermore, studies on bridged hafnocene dichlorides, like (1,1'-trimethylene-π-dicyclopentadienyl)hafnium dichloride, have utilized X-ray diffraction to establish their constrained geometries. acs.org

Elucidation of Molecular Structures and Geometric Parameters

X-ray diffraction studies yield precise geometric parameters that are critical for structure-activity relationship studies. For hafnocene bis(hydridoorgano-stannylene) complexes, the Hf-Sn bond distances were determined to be in the range of 2.770(1) Å to 2.781(1) Å. nih.govd-nb.info In a hafnocene phosphine-stannylene complex, the Hf-Sn bond length was measured at 2.7585(11) Å and the Hf-P bond length at 2.663(3) Å. nih.gov

A comparative analysis of bridged hafnocene complexes with varying dialkoxy bridge lengths revealed subtle but important differences in their geometric parameters. These parameters, including bond angles and distances, are crucial for interpreting the polymerization performance of these catalysts. acs.org

Below is a table summarizing key geometric parameters for selected hafnocene complexes determined by single-crystal X-ray diffraction.

CompoundBond/AngleValue
Hafnocene bis(hydridoorgano-stannylene) complexHf-Sn distance2.770(1) - 2.781(1) Å
Hafnocene phosphine-stannylene complexHf-Sn distance2.7585(11) Å
Hf-P distance2.663(3) Å
Si-Sn-Si angle99.41(8)°
P-Hf-Sn angle90.53(7)°
rac-ethane-1,2-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride (rac-II)Hf-Cl (avg)2.41 Å
Cl-Hf-Cl angle95.3°
rac-propane-1,3-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride (rac-III)Hf-Cl (avg)2.40 Å
Cl-Hf-Cl angle95.1°

Data sourced from references acs.orgnih.govd-nb.infonih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

NMR spectroscopy is a powerful tool for studying the structure and dynamics of hafnocene dichloride and its derivatives, both in solution and in the solid state. It provides detailed information about the connectivity of atoms and the chemical environment of specific nuclei.

Solution-State ¹H, ¹³C, and ¹⁹F NMR Investigations of Reaction Intermediates

Solution-state NMR is extensively used to probe the activation of hafnocene dichloride catalysts and to identify the resulting cationic intermediates, which are the active species in olefin polymerization. Studies involving activators like methylaluminoxane (B55162) (MAO) or borate (B1201080) compounds have been conducted using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. researchgate.netacs.org These investigations have successfully identified thermally stable heterobinuclear intermediates, such as [LHf(μ-Me)₂AlMe₂]⁺[MeMAO]⁻ and [LHf(μ-Me)₂AlMe₂]⁺[B(C₆F₅)₄]⁻. researchgate.netacs.org The stability of these intermediates helps explain the lower productivity of hafnocene catalysts compared to their zirconocene (B1252598) analogs when certain activators are used. researchgate.net

In ternary systems like LHfCl₂/AlBuⁱ₃/CPh₃[B(C₆F₅)₄], ¹H NMR has been used to detect hydride species that are believed to be responsible for the formation of highly active polymerization sites. researchgate.netacs.org Furthermore, ¹H and ¹³C NMR studies have been used to characterize the formation of mixed-alkyl complexes and to study the dynamic equilibrium between different diastereomers of the resulting cationic species. acs.org The reaction of hafnocene dichloride with organodihydridostannate anions has also been monitored by NMR, showing distinct signals for the resulting coordinated stannylene ligands. For example, the ¹H NMR signal for the SnH proton in [Cp₂Hf(SnHAr*)₂] appears downfield, and the ¹¹⁹Sn NMR spectrum shows a characteristic resonance. nih.gov

Solid-State ¹³C MAS NMR Spectroscopy of Hafnium-Containing Polymers

Solid-state ¹³C Magic Angle Spinning (MAS) NMR is crucial for characterizing the structure of insoluble hafnium-containing polymers derived from hafnocene-based precursors. d-nb.info This technique allows for the direct analysis of the polymer in its solid form, providing insights into the polymer chain structure. d-nb.infonih.gov

For instance, in the synthesis of hafnium-containing organometallic polymers via salt metathesis reaction of hafnocene dichloride, solid-state ¹³C MAS NMR was used to characterize the resulting materials. d-nb.info The spectra of a polymer formed from hafnocene dichloride and 1,4-dilithio-1,3-butadiyne showed a sharp signal for the cyclopentadienyl (B1206354) (Cp) ligands at 111.8 ppm and two broader signals for the alkyne carbons at 133.8 ppm (Cα) and 69.7 ppm (Cβ). d-nb.info Similarly, a polymer synthesized with 1,4-bis(lithioethynyl)benzene linker was characterized, with signals assigned to Cp (112.0 ppm), Cα (145 ppm), Cβ (83.9 ppm), and the benzene (B151609) ring carbons (123.9 and 132.2 ppm). d-nb.info The significant downfield shift of the Cα signal is attributed to the influence of the hafnium atom. d-nb.info This data is essential for confirming the proposed polymer structures. d-nb.info

Below is a table of characteristic ¹³C MAS NMR chemical shifts for hafnium-containing polymers.

Polymer PrecursorsCarbon AtomChemical Shift (δ) [ppm]
Hafnocene dichloride + 1,4-dilithio-1,3-butadiyne (Polymer II)Cp111.8
133.8
69.7
Hafnocene dichloride + 1,4-bis(lithioethynyl)benzene (Polymer III)Cp112.0
145.0
83.9
C1 (benzene)123.9
C2 (benzene)132.2

Data sourced from reference d-nb.info.

Other Spectroscopic Techniques in Research

Besides NMR and X-ray diffraction, other spectroscopic methods contribute to the characterization of hafnocene dichloride and its compounds.

UV-Visible (UV/Vis) Spectroscopy is used to study the electronic structure of hafnocene complexes. The technique measures the ligand-to-metal charge transfer (LMCT) transitions. helsinki.fi The energy of the LMCT band is sensitive to the electron-donating ability of the ligands and the geometry of the complex. helsinki.fi For example, hafnocene dichloride absorbs at a higher energy (shorter wavelength) compared to titanocene (B72419) dichloride, reflecting the more stable metal-ligand bonds in the hafnium complex. helsinki.fi UV/Vis spectroscopy has been employed to study the interaction of hafnocene catalysts with silica (B1680970) supports and activators like MAO. helsinki.fi It has also been used alongside NMR to identify reaction intermediates, such as hafnocene-germylene complexes. researcher.life

Infrared (IR) Spectroscopy is utilized to identify functional groups within hafnocene derivatives. For example, in studies of ionic chelates of hafnocene with guanine (B1146940), IR spectroscopy helped to confirm that the guanine moiety binds to the hafnium ion through a carbonyl oxygen and a deprotonated nitrogen atom. scispace.com

Raman Spectroscopy is another vibrational spectroscopy technique that has been used in the characterization of materials derived from hafnocene precursors. For example, pyrolyzed products from hafnium-containing polymers were identified as partially crystalline HfC/C mixed phases using a combination of techniques including Raman spectroscopy. d-nb.info

UV-Vis Spectroscopy for Ligand to Metal Charge Transfer (LMCT) Analysis

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within molecules, particularly the Ligand-to-Metal Charge Transfer (LMCT) bands in organometallic complexes like hafnocene dichloride. These transitions provide insight into the electronic structure and the nature of the metal-ligand bonding.

In the context of hafnocene dichloride chemistry, UV-Vis spectroscopy is instrumental in studying the activation process of hafnocene-based catalysts used in olefin polymerization. researchgate.net For instance, research on the polymerization of 1-hexene (B165129) catalyzed by a hafnocene dichloride derivative, ethylene-bis(9-fluorenyl) hafnium dichloride, utilized UV-Vis spectroscopy to monitor the LMCT of the hafnocene dichloride during its activation with different cocatalyst systems. researchgate.net The study compared the effects of methylaluminoxane/trimethylaluminum (B3029685) (MAO/TMA) and tris-isobutyl-aluminum/N,N-dimethylanilinium tetrakis(pentafluorophenyl) borate (TIBA/borate). researchgate.net The observed differences in the LMCT bands helped to explain the variations in catalytic activity and polymer molar mass obtained with each system. researchgate.net

Similarly, studies on zirconocene analogues, which share chemical similarities with hafnocenes, have demonstrated that the activation with MAO can lead to distinct shifts in the LMCT bands in the UV-Vis spectrum. researchgate.net These shifts correspond to the formation of the catalytically active species. researchgate.net The interaction between a vinylcyclohexane (B147605) monomer and a zirconocene catalyst was also enhanced under light exposure, a phenomenon that could be monitored through UV-Vis spectroscopy. researchgate.net

The binding of metallocene dichlorides, including hafnocene dichloride, to biological macromolecules like apo-human transferrin has also been investigated using UV-Vis spectroscopy. nih.gov The absorption spectra of apo-hTf show a characteristic band at 280 nm, which is attributed to the π→π* transition of aromatic amino acid residues. nih.gov Upon interaction with metallocene dichlorides, changes in this absorption band can indicate binding and potential conformational changes in the protein. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Correlation in Hafnocene Derivatives

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. vanderbilt.edu In the study of hafnocene dichloride and its derivatives, XPS provides crucial information on the electronic environment of the hafnium center and the surrounding ligands.

Research on metal oxycarbide thin films derived from hafnocene dichloride derivatives has employed XPS to gain elemental identification and chemical bonding information. vanderbilt.edu By irradiating a sample with soft X-rays under vacuum, the kinetic energies of emitted photoelectrons are analyzed to calculate their binding energies. vanderbilt.edu This allows for the characterization of the chemical states of hafnium, carbon, and other elements present in the film. vanderbilt.edu For instance, derivatives of hafnocene dichloride with alkyl ligands like methyl or n-butyl groups attached to the cyclopentadienyl rings or the hafnium atom have been used as precursors for these films. vanderbilt.edu

Theoretical studies have also complemented experimental XPS data by calculating the structural and electronic parameters of hafnocene dichloride and its derivatives. researchgate.net These calculations, often employing Density Functional Theory (DFT), analyze the effects of modifying the metal, the cyclopentadienyl-based ligands, substituents on the ligands, and the bridging atoms on the electronic structure. researchgate.net Generally, it has been found that large aromatic ligands coupled with electron-donating substituents tend to stabilize the catalytically active species, which facilitates the catalyst activation process. researchgate.net

Raman Spectroscopy and Elemental Analysis for Polymer Characterization

Raman spectroscopy is a valuable analytical technique for characterizing polymers derived from hafnocene dichloride. azom.comhoriba.com It provides information about the vibrational modes of molecules, offering a "fingerprint" spectrum that can be used for identification and to monitor chemical changes like polymerization. horiba.com

In the synthesis of novel hafnium-containing organometallic polymers, hafnocene dichloride is often used as a starting material. d-nb.info These polymers can be designed as precursors for hafnium carbide (HfC)/carbon composite ceramics. d-nb.info Raman spectroscopy, in conjunction with elemental analysis, is employed to characterize the final ceramic materials obtained after pyrolysis of the organometallic polymers. d-nb.inforesearchgate.net For instance, the Raman spectrum of a pyrolyzed polymer derived from a hafnocene precursor showed characteristic bands for graphitic carbon, confirming the formation of a HfC/C composite. d-nb.info

Elemental analysis provides the quantitative composition of the resulting ceramics, which can be correlated with the molecular structure of the precursor polymer. d-nb.info For example, a study showed that the carbon content in the final HfC/C ceramic was dependent on the structure of the polymer repeating unit. d-nb.info A polymer with phenylene groups, which tend to evaporate during pyrolysis, resulted in a lower carbon content compared to a polymer rich in ethynyl (B1212043) groups. d-nb.info

Raman spectroscopy is also highly sensitive to the disappearance of carbon-carbon double bonds during polymerization, making it an excellent tool for monitoring the reaction progress. azom.comhoriba.com This is particularly useful in studying the polymerization of monomers initiated by hafnocene-based catalysts.

Catalytic Applications in Polymerization Science Utilizing Hafnocene Dichloride

Fundamental Mechanisms of Olefin Polymerization Catalysis with Hafnocene Dichloride Systems

The polymerization of olefins using hafnocene dichloride is a multi-step process that begins with the activation of the precatalyst and proceeds through a well-defined chain propagation mechanism. researchgate.net

Catalyst Activation with Co-catalysts (e.g., Methylaluminoxane (B55162) (MAO), Borate (B1201080) Activators, Trioctylaluminum (B93873) (TOA))

The activation of the hafnocene dichloride precatalyst is a critical first step in initiating polymerization. This process involves the reaction of the hafnocene dichloride with a co-catalyst to generate a catalytically active species. researchgate.netuni-bayreuth.de

Methylaluminoxane (MAO): MAO is a widely used co-catalyst that activates hafnocene dichloride by alkylating the hafnium center and abstracting a chloride ligand to form a cationic hafnocene species. uni-bayreuth.de However, MAO is often a poor activator for hafnocene complexes because it can form stable heterodinuclear compounds with "free" trimethylaluminum (B3029685) (TMA), which is in equilibrium with its oligomeric form. nih.gov The use of MAO can lead to lower catalytic activity compared to other activators due to strong bonding between the metallocene cation and the MAO species, which can hinder monomer coordination and insertion. researchgate.net

Borate Activators: Borate compounds, such as N,N-dimethylanilinium tetrakis(pentafluorophenyl)borate (B1229283) ([Me₂NHPh]⁺[B(C₆F₅)₄]⁻), are highly effective activators for hafnocene dichloride. researchgate.netresearchgate.net These activators, often used in conjunction with an aluminum alkyl like triisobutylaluminum (B85569) (TIBA) or trioctylaluminum (TOA), generate the active cationic species. researchgate.netacs.org Activation with borate systems can drastically increase polymerization activity and the molecular weight of the resulting polymers compared to MAO. researchgate.net The borate anion is weakly coordinating, which facilitates monomer access to the active site. acs.org

Trioctylaluminum (TOA): TOA is primarily used as a scavenger to remove impurities from the polymerization system. researchgate.netresearchgate.net However, it also participates in the activation process, particularly when used with borate activators. researchgate.net TOA can alkylate the hafnocene dichloride precursor and can also interact with the catalyst or activator, sometimes leading to the formation of new active sites with different comonomer incorporation propensities. researchgate.netresearchgate.netresearchgate.net

Co-catalyst SystemRoleImpact on Hafnocene Dichloride Catalysis
Methylaluminoxane (MAO) Alkylating agent and activatorCan result in lower activity due to the formation of stable, less reactive species. nih.govresearchgate.net
Borate Activators ActivatorSignificantly increases catalytic activity and polymer molecular weight. researchgate.net
Trioctylaluminum (TOA) Scavenger and alkylating agentRemoves impurities and participates in activation; can influence active site formation. researchgate.netresearchgate.netresearchgate.net

Formation and Structures of Cationic Active Species

The activation of hafnocene dichloride with a co-catalyst leads to the formation of a cationic, 14-electron alkyl-hafnocene complex, which is the catalytically active species. researchgate.netacs.org When MAO or AlMe₃-containing activators are used, thermally stable heterobinuclear intermediates of the type [LHf(μ-Me)₂AlMe₂]⁺ can form. acs.orgresearchgate.net The stability of these species can explain the lower productivity of hafnocene catalysts in the presence of AlMe₃-containing activators compared to zirconocenes. acs.orgresearchgate.net

Cossee-Arlman Mechanism for Chain Propagation in Hafnocene-Catalyzed Polymerization

The generally accepted mechanism for chain propagation in olefin polymerization catalyzed by metallocenes, including hafnocene dichloride, is the Cossee-Arlman mechanism. researchgate.netnih.govunito.itsu.edu.pk This mechanism involves the following key steps:

Olefin Coordination: An olefin monomer coordinates to the vacant site of the cationic hafnium active species. mdpi.com

Migratory Insertion: The coordinated olefin then inserts into the hafnium-alkyl (or hafnium-hydride) bond through a four-center transition state. acs.orgmdpi.com This step results in the growing polymer chain being extended by one monomer unit, and a new vacant site is generated for the next monomer to coordinate.

Chain Propagation: The process of olefin coordination and migratory insertion repeats, leading to the growth of the polymer chain. uni-bayreuth.de

The steric and electronic environment around the hafnium center, dictated by the ligand framework, influences the rate and selectivity of the monomer insertion, thereby controlling the properties of the resulting polymer. researchgate.netacs.org

Kinetics and Specific Monomer Polymerization Studies

The kinetics of olefin polymerization using hafnocene dichloride systems are influenced by various factors, including the type of monomer, co-catalyst, and polymerization conditions.

Ethylene (B1197577) Homopolymerization Kinetics and Mechanisms

Chain transfer reactions are significant in determining the molecular weight of the polyethylene (B3416737) produced. The main chain transfer mechanisms include:

Chain transfer to monomer: The growing polymer chain is terminated by transferring a hydrogen atom to an incoming monomer molecule. researchgate.net

β-hydride elimination: A hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the hafnium center, leading to the formation of a polymer chain with a terminal double bond and a hafnium-hydride species. researchgate.net

Chain transfer to co-catalyst: The growing polymer chain can be transferred to the aluminum alkyl co-catalyst (e.g., TOA). researchgate.net

The mode of addition of the catalyst, borate, and TOA can also impact the polymerization activity. For instance, simultaneous addition of the catalyst and borate can lead to higher activity compared to sequential addition, suggesting that complexation with the borate protects the catalyst from deactivation reactions with TOA. researchgate.net

Ethylene Polymerization Data with Bis(n-propylcyclopentadienyl)hafnium dichloride/Borate/TOA System. researchgate.net

ParameterValue
Ethylene PressureVaried
Polymerization TemperatureVaried
TOA ConcentrationVaried
Borate ConcentrationVaried
Catalyst ConcentrationVaried
Observed Kinetics
Ethylene PropagationFirst-order
Main Chain Transfer Reactions
Chain transfer to monomer
β-hydride elimination
Transfer to TOA

Propylene (B89431) Homopolymerization: Regio- and Stereoselectivity

Hafnocene dichloride-based catalysts, particularly those with rigid, C₂-symmetric ansa-ligands, can exhibit high regio- and stereoselectivity in propylene polymerization, leading to the formation of isotactic polypropylene (B1209903). acs.org The stereoselectivity of these catalysts is often governed by an enantiomorphic site control mechanism, where the chiral nature of the catalytic site dictates the stereochemistry of the inserting propylene monomer. acs.org

The structure of the ligand framework around the hafnium center is critical for achieving high stereocontrol. Increased steric bulk on the ligands can enhance stereoselectivity by preventing chain-end epimerization and other side reactions that can lead to defects in the polymer chain. acs.org However, the performance of hafnocene catalysts in terms of stereoselectivity can deteriorate more rapidly at higher temperatures compared to their zirconocene (B1252598) analogues. mdpi.com This is attributed to the higher electrophilicity of hafnium, which can lead to an earlier onset of chain epimerization. mdpi.com

Cocatalyst choice also plays a role in the stereoselectivity of propylene polymerization. In some cases, using MAO as a cocatalyst can lead to higher stereoselectivity compared to borate systems, highlighting the complex interplay between the catalyst, cocatalyst, and polymerization conditions. rsc.org

Propylene Polymerization with Ultrarigid Indenyl-based Hafnocene Complexes. acs.org

Catalyst FeatureImpact on Propylene Polymerization
Rigid Ligand Structure Essential for precise regio- and stereocontrol. acs.org
Increased Steric Hindrance Prevents chain release reactions, leading to higher molecular weight and improved stereoselectivity. acs.org
Enantiomorphic Site Control The primary mechanism for achieving high isotacticity. acs.org

Ethylene and α-Olefin Copolymerization Studies (e.g., Ethylene-1-Hexene)

Hafnocene dichloride-based catalysts have demonstrated utility in the copolymerization of ethylene with α-olefins, such as 1-hexene (B165129). Solution copolymerizations using bis(n-propylcyclopentadienyl)hafnium dichloride, activated with either methylaluminoxane (MAO) or a borate activator like tetrakis(pentafluorophenyl) borate dimethylanilinium salt in the presence of a scavenger such as tri-n-octylaluminum (TOA), have been investigated. researchgate.netacs.org These studies have revealed that the resulting copolymers can exhibit bimodal chemical composition distributions (CCDs), particularly when a certain threshold concentration of 1-hexene is exceeded. acs.org The bimodality suggests the presence of multiple active site types, with one having a lower propensity for incorporating the comonomer. acs.org

In gas-phase polymerizations, ethylene/1-hexene copolymers with specific density ranges (0.9541 to 0.9600 g/cm³) and molecular weight distributions (ĐM from >2.0 to 3.5) can be produced using a single hafnocene catalyst, such as bis(n-propylcyclopentadienyl)hafnium dichloride activated with an appropriate activator. google.com The properties of the resulting copolymer are influenced by the polymerization conditions and the specific catalyst system employed. google.com For instance, the use of a hafnocene catalyst can lead to copolymers with significantly higher molecular weights compared to those produced by some zirconocene analogues under similar conditions. koreascience.kr

The following table summarizes representative data from ethylene/1-hexene copolymerization studies.

Catalyst SystemActivator/ScavengerPolymerization TypeKey Findings
bis(n-propylcyclopentadienyl)hafnium dichloride[B(C6F5)4]−[Me2NHPh]+/TOASolutionBimodal chemical composition distribution above a threshold 1-hexene concentration. acs.org
bis(n-propylcyclopentadienyl)hafnium dichlorideMAOSolutionProduced copolymers with bimodal chemical composition distributions. acs.org
bis(n-propylcyclopentadienyl)hafnium dichlorideActivatorGas PhaseProduction of ethylene/1-hexene copolymer with density from 0.9541 to 0.9600 g/cm³ and ĐM from >2.0 to 3.5. google.com

Influence of Ligand Architecture on Catalytic Performance

The ligand framework surrounding the hafnium metal center plays a critical role in determining the catalytic performance in olefin polymerization. researchgate.netresearchgate.net Modifications to the ligand architecture, including steric and electronic effects of the cyclopentadienyl-based ligands, the nature of ligand substituents, and the presence of bridging units, can significantly impact catalyst activity, selectivity, and the properties of the resulting polymer. researchgate.netresearchgate.net

The steric and electronic properties of cyclopentadienyl (B1206354) (Cp)-based ligands are fundamental to the behavior of hafnocene catalysts. researchgate.netnih.gov Electron-donating substituents on the Cp rings increase the electron density at the hafnium center, which can stabilize the catalytically active cationic species. researchgate.netresearchgate.netacs.org This stabilization can facilitate the activation process. researchgate.netacs.org For example, theoretical studies have shown that large aromatic ancillary ligands combined with electron-donating substituents effectively stabilize the catalyst cations. researchgate.netacs.org

Steric bulk on the ligands can influence the accessibility of the monomer to the metal center and affect the activation energy for chain propagation. researchgate.net While increased steric hindrance can sometimes lower activity by impeding monomer coordination, it can also enhance stereoselectivity in the polymerization of α-olefins. hhu.de The interplay between these steric and electronic factors allows for the fine-tuning of the catalyst's performance. researchgate.netresearchgate.net

Substituents on the cyclopentadienyl rings and the nature of the bridge in ansa-metallocenes are powerful tools for modifying catalyst behavior. researchgate.netresearchgate.net Electron-donating substituents generally enhance catalyst stability and can lead to higher activity. researchgate.netacs.org The position and size of the substituents can also create a specific steric environment around the active site, influencing monomer insertion and the stereochemistry of the resulting polymer. researchgate.nethhu.de

Bridging units, which link the two cyclopentadienyl ligands in ansa-hafnocenes, are crucial for controlling the geometry of the catalyst. researchgate.netnih.gov These bridges restrict the rotation of the ligands, creating a more defined and rigid catalytic pocket. hhu.de This rigidity is often essential for achieving high stereoselectivity, particularly in propylene polymerization. acs.org The type of bridge, for example, an ethylene versus a silyl (B83357) bridge, can alter the space available for monomer coordination and thus affect the catalytic activity. koreascience.kr Theoretical studies have indicated that bridging units are mainly responsible for the catalyst's geometry, which in turn affects complex stability and the activation energy for propagation. nih.gov

The development of ultrarigid hafnocene complexes has been a significant advancement in achieving highly controlled polymerizations. acs.orgacs.org By incorporating features that severely restrict the conformational flexibility of the ligand framework, these catalysts can exhibit exceptional stereoselectivity and produce polymers with very high melting points and molecular weights. acs.orgcolab.ws

One strategy to create ultrarigid structures is to use bulky substituents and specific bridging units that lock the indenyl or cyclopentadienyl ligands in a desired orientation. acs.orgacs.org For example, certain indenyl-based hafnocene complexes with specific aryl substituents have been shown to produce highly isotactic polypropylene with extremely high melting temperatures, indicating a very low level of stereo- and regioerrors. colab.wsacs.org The increased steric encumbrance in these ultrarigid designs can also suppress chain release reactions, contributing to the formation of higher molecular weight polymers. acs.org

Chain Transfer and Termination Reactions in Hafnocene-Catalyzed Polymerization

Chain transfer and termination are critical events in polymerization that determine the molecular weight of the polymer. researchgate.netacs.org In hafnocene-catalyzed systems, several chain transfer pathways are possible, with their relative importance depending on the specific catalyst structure, the monomer, and the polymerization conditions. researchgate.netacs.org

A primary mechanism for chain termination in olefin polymerization is β-hydrogen transfer. researchgate.netfrontiersin.org This can occur in two main ways:

β-Hydrogen transfer to the metal (also known as β-hydride elimination): In this process, a β-hydrogen atom from the growing polymer chain is transferred to the hafnium center, resulting in a metal-hydride species and a polymer chain with a terminal double bond. frontiersin.orgnih.gov Theoretical studies have shown that for hafnocenes, the activation energy for β-hydrogen transfer to the metal is significantly higher than for analogous zirconocenes. acs.org This higher energy barrier contributes to the observation that hafnocene catalysts often produce polymers with higher molecular weights than their zirconium counterparts. acs.org

β-Hydrogen transfer to the monomer: Here, a β-hydrogen from the growing polymer chain is transferred to an incoming monomer molecule. researchgate.netfrontiersin.org This terminates the existing polymer chain and simultaneously initiates a new one. The prevalence of this pathway is influenced by the concentration and type of monomer present. researchgate.net

The competition between chain propagation and these β-hydrogen transfer reactions is a key factor controlling the final polymer properties. researchgate.net The ligand architecture of the hafnocene catalyst has a strong influence on the energetics of these transfer reactions. researchgate.netresearchgate.net

Hydrogenolysis Pathways

Hydrogenolysis serves as a critical chain termination and transfer method in metallocene-catalyzed olefin polymerization, enabling control over the molecular weight of the resulting polymer. researchgate.net In the context of hafnocene catalysis, the reaction of molecular hydrogen with the active catalytic species has been investigated through quantum mechanical calculations. researchgate.net These studies reveal that hydrogenolysis can proceed via both frontside and backside mechanisms, with the backside pathway being predominant. researchgate.net While the activation energies for hydrogenolysis and ethylene insertion are similar, hydrogenolysis is often slightly more favorable, an observation that aligns with experimental findings. researchgate.net

The mechanism of hydrogenolysis on a supported hafnium site for the degradation of polypropylene involves several key steps. The process is initiated when a hafnium-hydride cation (Hf-H⁺) activates a C-H bond within the polymer chain through σ-bond metathesis, forming a hafnium-alkyl cation (Hf-R⁺). nih.gov This is followed by a β-alkyl elimination step, which cleaves a C-C bond in the polymer backbone and results in a Hf(R)(olefin)⁺ intermediate. nih.gov This intermediate is then hydrogenated by H₂, releasing a smaller polymer chain and regenerating the active hafnium-hydride species, which can then participate in further cleavage cycles. nih.gov This sequence of σ-bond metathesis and β-alkyl elimination is fundamental to the C-C bond hydrogenolysis process. nih.gov

Theoretical and Experimental Investigations of Chain Termination Pathways

Chain termination is a pivotal process in polymerization that dictates the final molecular weight and microstructure of the polymer. For hafnocene-based catalysts, several chain termination pathways have been identified and studied through both theoretical calculations and experimental analysis. The primary routes include β-hydrogen transfer to the metal, β-hydrogen transfer to the monomer, and hydrogenolysis. researchgate.net

Theoretical studies, often employing density-functional theory (DFT), have systematically investigated the influence of the ligand structure on these termination reactions. researchgate.netresearchgate.net Quantum chemical studies on a range of hafnocene complexes have analyzed the effects of ancillary ligands, ligand substituents, and bridging units on the energy barriers of different termination pathways. researchgate.net A comparative theoretical study between zirconocenes and hafnocenes found that the activation energies for β-hydrogen transfer to the metal are significantly higher for hafnocene. acs.org This suggests that hafnocenes are generally less prone to this type of termination, which can contribute to the formation of higher molecular weight polymers compared to their zirconium analogues under certain conditions.

Another significant pathway is β-hydrogen transfer to the monomer. mdpi.com This process involves the transfer of a hydrogen atom from the growing polymer chain to a coordinated monomer molecule, resulting in a saturated polymer chain and a new metal-alkyl species that can initiate a new chain. mdpi.com Theoretical calculations suggest that β-hydrogen transfer is often a dominant chain termination route compared to β-hydrogen elimination from a thermodynamic perspective. mdpi.com

Experimental investigations typically involve analyzing the end-groups of the produced polymers using techniques like NMR spectroscopy to deduce the operative termination mechanisms. mdpi.com For instance, the presence of vinylidene end groups is indicative of β-hydrogen elimination. nih.gov The table below summarizes the key chain termination pathways investigated for Group 4 metallocenes, including hafnocene.

Termination Pathway Description Key Findings from Investigations
β-Hydride Transfer to Metal The growing polymer chain transfers a β-hydrogen to the hafnium center, releasing the polymer with a terminal double bond and forming a metal-hydride species.Theoretical studies show this pathway has a significantly higher activation energy for hafnocene compared to zirconocene. acs.org
β-Hydride Transfer to Monomer A β-hydrogen from the growing chain is transferred to a coordinated monomer molecule.Considered a dominant chain termination route in many systems from a thermodynamic standpoint. mdpi.com
Hydrogenolysis An external source of hydrogen (H₂) cleaves the metal-carbon bond of the growing polymer chain.An effective method for controlling polymer molecular weight; occurs primarily via a backside mechanism. researchgate.net
β-Methyl Elimination For propylene polymerization, a methyl group is eliminated instead of a hydrogen atom, a pathway favored by sterically bulky catalysts. nih.govThis pathway is a signature of the β-alkyl elimination required for C-C hydrogenolysis. nih.gov

Heterogeneous Hafnocene Catalysis: Surface Immobilization Strategies

To overcome the industrial challenges associated with homogeneous catalysts, such as reactor fouling and the need for large amounts of co-catalyst, significant research has focused on the heterogenization of hafnocene catalysts. amazonaws.com Immobilization on solid supports combines the high activity and single-site nature of homogeneous catalysts with the practical advantages of heterogeneous systems, including improved operability and catalyst recycling. amazonaws.comnih.gov

Inorganic oxides, particularly silica (B1680970) (SiO₂), are widely used as supports due to their low cost, high surface area, porous structure, and the presence of surface hydroxyl (silanol) groups that can be functionalized for catalyst anchoring. nih.govmdpi.com The primary strategies for immobilization involve either the physical adsorption of the catalyst or, more robustly, the chemical grafting or covalent tethering of the hafnocene complex onto the support surface. nih.govmdpi.com

Covalent Tethering on Inorganic Supports (e.g., Silica Surfaces)

Covalent tethering is a preferred method for immobilization as it creates a strong, stable link between the catalyst and the support, minimizing leaching of the active species into the reaction medium. mdpi.comscielo.org.co This strategy typically involves modifying either the cyclopentadienyl ligands of the hafnocene complex or the silica surface itself to facilitate a covalent bond.

One common approach involves a multi-step synthesis directly on the silica surface. For example, an ansa-hafnocene complex can be immobilized by sequentially reacting the silica with reagents to build the ligand framework, which is then metallated with a hafnium source. amazonaws.com A reported method for an ansa-hafnocene complex resulted in a structure where the silylene bridge of the ligand is directly attached to the silica surface (SiO₂-Si(Ind*)₂HfCl₂). amazonaws.com Another versatile technique involves pre-functionalizing the silica surface with a linker molecule, such as 3-aminopropyltriethoxysilane (B1664141) (3-APTES), which introduces reactive amine groups that can then be used to anchor the catalyst complex. scielo.org.co

The choice of tethering strategy and the nature of the linker can significantly impact the final catalyst's performance. The length and flexibility of the tether can influence the catalyst's mobility and accessibility to the monomer.

Influence of Surface Confinement on Catalytic Behavior and Polymer Microstructure

Immobilizing a catalyst onto a support surface introduces confinement effects, where the proximity of the surface and the defined geometry of the support's pores can alter the catalyst's behavior compared to its homogeneous counterpart. frontiersin.orgdfg.de These effects can manifest as changes in catalytic activity, selectivity, and the properties of the resulting polymer. frontiersin.org

The confinement within the nano-channels of a support can restrict the catalyst's movement and the growth of the polymer chain. researchgate.net This can be beneficial; for instance, limiting the "chain-walking" behavior of some catalysts can lead to the formation of polymers with very low branching, high molecular weight, and high crystallinity. researchgate.net However, confinement can also have detrimental effects. If the catalyst is too close to the support surface, steric hindrance can block the active sites, preventing continuous polymerization and leading to very poor catalytic performance. amazonaws.com The textural properties of the support, such as pore size and surface area, are therefore crucial. researchgate.net

Studies on supported zirconocene catalysts, which are structurally analogous to hafnocenes, have shown that catalysts on flat silica surfaces can exhibit higher activity than those within porous particles, attributed to better exposure of the active sites to the monomer and co-catalyst. researchgate.net The lower activity of supported hafnocene catalysts compared to zirconocene analogues has been linked to an inherently lower chain propagation rate due to a stronger, more ionic Hf-C bond, a difference that persists in the heterogeneous phase. nih.gov

Parameter Influence of Surface Confinement Example/Observation
Catalytic Activity Can be enhanced or reduced.Close proximity to the surface can block active sites, reducing activity. amazonaws.com Confinement can also reduce the free energy barrier for activation in some systems. nih.gov
Polymer Molecular Weight Often increases.Confined-space polymerization can lead to remarkably high molecular weights (Mw). researchgate.net
Polymer Branching Can be significantly reduced.Confinement in nano-channels limits chain-walking, resulting in low-branched polyethylene. researchgate.net
Polymer Crystallinity Often increases.The production of more linear polymers leads to higher crystallinity. researchgate.net

Design Principles for Supported Hafnocene Catalysts

The rational design of effective supported hafnocene catalysts requires careful consideration of the interplay between the molecular catalyst, the support material, and the immobilization strategy. osti.gov Key principles aim to maximize catalytic activity and control polymer properties while maintaining the benefits of a heterogeneous system.

Support Selection and Modification : The choice of support is critical. Silica is common, but its properties must be tailored. The textural characteristics, such as pore diameter, pore volume, and surface area, directly influence catalyst loading and performance. researchgate.net Supports with narrow pore size distributions are often preferred. researchgate.net The surface chemistry, particularly the concentration of silanol (B1196071) groups, must be controlled, as it affects the grafting density and the nature of the active sites. google.com

Molecular Structure of the Catalyst : The ligand framework of the hafnocene complex is fundamental. Ligand rigidity and steric bulk can be tuned to control catalyst stability, activity, and the microstructure of the polymer. researchgate.netnih.gov For immobilization, the ligands can be functionalized with appropriate groups to act as anchors, and the length and nature of these tethers are important design parameters.

Immobilization and Activation Method : The method used to attach the catalyst and activate it must be chosen to create well-defined, uniform active sites. Incomplete reactions or the formation of multiple types of sites can lead to broad molecular weight distributions in the polymer, negating a key advantage of single-site catalysts. osti.gov The interaction between the hafnocene precursor, the alkylaluminum activator (like MAO), and the oxide support is complex and must be managed to generate the desired cationic active species. osti.gov The goal is to create systems where the active sites are accessible to the monomer but stably anchored to prevent leaching. icp.ac.ru

Organometallic Chemistry and Reactivity Pathways of Hafnocene Dichloride

Reactions of Hafnocene Dichloride with Organoelement Compounds

The reactions of hafnocene dichloride with organoelement compounds, particularly anions of germanium and tin, demonstrate distinct reactivity patterns leading to either substitution or reduction products.

The interaction of hafnocene dichloride with organodihydridoelement anions of germanium and tin reveals a significant divergence in reactivity based on the specific element. d-nb.info When hafnocene dichloride is reacted with two equivalents of the lithium salt of the organodihydridogermate anion [ArGeH₂]⁻ (where Ar = 2,6-Trip₂C₆H₃, Trip = 2,4,6-triisopropylphenyl) at -40 °C, a nucleophilic substitution reaction occurs. nih.gov This leads to the formation of the hafnocene bis(dihydridogermyl) complex, [Cp₂Hf(GeH₂Ar*)₂]. nih.govresearchgate.netnih.gov

In contrast, the reaction with the homologous organodihydridostannate anion, [ArSnH₂]⁻, results in the reduction of the hafnium center. d-nb.info This reaction affords the hafnium bis(hydridoorganostannylene) complex, [Cp₂Hf(SnHAr)₂], in a moderate yield of 42%. d-nb.info The different outcomes highlight the stronger reducing nature of the tin anion compared to its germanium counterpart in this context. d-nb.info

The dichotomy between substitution and reduction is a key feature of hafnocene dichloride's reactivity with these organoelement anions. The reaction with the germate anion proceeds via a classic nucleophilic substitution at the hafnium center, where the chloride ligands are replaced by the dihydridogermyl groups. d-nb.infonih.govgoettingen-research-online.de

Conversely, the reaction with the stannate anion is characterized by a reduction of the Hf(IV) center. d-nb.info The proposed mechanism for the formation of the bis(hydridostannylene) complexes of zirconium and hafnium involves an initial substitution of the chloride ligands to form an intermediate [Cp₂M(SnH₂Ar*)₂]. This is followed by the elimination of hydrogen to yield the final reduction products. d-nb.infonih.gov This pathway is supported by the detection of hydrogen evolution via NMR spectroscopy. d-nb.infonih.gov

Table 1: Summary of Reactions of Hafnocene Dichloride with Organoelement Anions

Reactant Product Reaction Type Yield
[Ar*GeH₂]⁻ [Cp₂Hf(GeH₂Ar*)₂] Substitution Not specified
[Ar*SnH₂]⁻ [Cp₂Hf(SnHAr*)₂] Reduction 42%

Cyclic Hydroborate Complex Formation and Ring Transformations Promoted by Hafnocene Dichloride

Hafnocene dichloride plays a crucial role in promoting the transformation of organodiborate rings to form cyclic hydroborate complexes. The reaction of hafnocene dichloride with the organodiborate anion [H₂B₂(µ-H)(µ-C₄H₈)₂]⁻ results in the formation of the complex (η⁵-C₅H₅)₂HfCl{(µ-H)₂BC₄H₈}. acs.orgfigshare.comacs.org This product contains a boracyclopentane ring that is bonded to the hafnium atom through hydrogen bridges. acs.orgfigshare.comacs.org

A notable aspect of this reaction is the concurrent formation of half a mole of the transannular hydrogen-bridged 10-membered ring compound B₂(µ-H)₂(µ-C₄H₈)₂. acs.orgfigshare.comacs.org Time-lapse ¹¹B NMR spectroscopy has been employed to propose a possible reaction pathway for the formation of these unique complexes. acs.orgfigshare.comacs.org The ¹¹B NMR spectrum of the hafnocene boracyclopentane derivative shows a triplet at +12.4 ppm, which is downfield compared to its bis(tetrahydroborate) analog. acs.org

Synthesis and Characterization of Dinuclear Hafnocene Complexes

Hafnocene dichloride is a key starting material for the synthesis of dinuclear hafnocene complexes, which exhibit interesting structural features and reactivity.

Dinuclear, allenediide-bridged hafnocene(IV) complexes can be synthesized by reacting hafnocene dichloride with the dilithioallene precursor Li₂(Me₃SiC₃SiMe₃) in toluene (B28343) at low temperatures. chemistryviews.org The stoichiometry of the reactants dictates the final product. chemistryviews.org

Reacting two equivalents of hafnocene dichloride with one equivalent of the allenediide precursor yields a complex with a single bridging allenediide group and two terminal chloride ligands, [{Cp₂HfCl}₂(μ-C₃(SiMe₃)₂)]. chemistryviews.orgacs.org This mono-allenediide complex is sensitive to air and moisture and is isolated in a 21% yield. chemistryviews.org

When equimolar amounts of the precursors are used, a complex with two bridging allenediide ligands, [Cp₂Hf]₂[μ-C₃(SiMe₃)₂]₂, is formed in a high yield of 90%. chemistryviews.org This dihafnacyclooctatetraene is remarkably stable in air and various solvents, a property attributed to the steric shielding provided by the cyclopentadienyl (B1206354) and trimethylsilyl (B98337) groups. chemistryviews.orgacs.org

Table 2: Synthesis of Dinuclear Allenediide Bridged Hafnocene(IV) Complexes

Hf:Allenediide Ratio Product Yield Stability
2:1 [{Cp₂HfCl}₂(μ-C₃(SiMe₃)₂)] 21% Air and moisture sensitive
1:1 [Cp₂Hf]₂[μ-C₃(SiMe₃)₂]₂ 90% Stable in air and solvents

Investigation of Reaction Intermediates and Mechanistic Insights

Understanding the reaction mechanisms and identifying key intermediates are crucial for controlling the synthesis of hafnocene complexes.

In the formation of dinuclear allenediide bridged hafnocene complexes, in situ NMR spectroscopy has revealed that the generation of both the mono- and di-bridged products proceeds through a structurally elusive lithium-containing metallocene intermediate. acs.orgacs.org This contrasts with the analogous reactions involving zirconocene (B1252598) dichloride. acs.org

For the reaction of hafnocene dichloride with organodihydridostannate anions, a proposed mechanism suggests the initial formation of a substitution product, [Cp₂Hf(SnH₂Ar*)₂], which then undergoes hydrogen evolution to form the final reduced bis(hydridostannylene) complex. d-nb.infonih.gov This is supported by NMR studies showing the evolution of hydrogen gas. d-nb.infonih.gov

The study of cyclic hydroborate complex formation has benefited from time-lapse ¹¹B NMR spectroscopy, which has provided evidence for a potential reaction pathway leading to the observed ring transformation and complex formation. acs.orgfigshare.comacs.orgresearchgate.net

Computational and Theoretical Chemistry Studies of Hafnocene Dichloride Systems

Quantum Chemical Methods in Hafnocene Catalysis Research

Quantum chemical methods are instrumental in providing a molecular-level understanding of catalytic processes involving hafnocene dichloride. unt.edu These computational techniques allow for the investigation of structures and energetics of reactive complexes, which in turn influences reaction rates and pathways. unt.edu The study of hafnocene-based polymerization catalysts, for instance, has been extensively supported by quantum chemical analyses to understand the influence of ligand structures on catalyst activation and performance. researchgate.netresearchgate.net

The activation of hafnocene dichloride is a critical step that dictates its catalytic efficacy. Theoretical modeling is crucial for understanding this process, which typically involves the formation of a catalytically active cationic species. Upon reaction with an activator such as MAO or a borate (B1201080) compound, the dichloride precursor is converted into a cationic alkylmetal complex. researchgate.netresearchgate.netresearchgate.net

Computational studies model the interaction between hafnocene dichloride and activators to reveal the structure of the resulting species. For example, when activated by MAO or systems containing trimethylaluminum (B3029685), thermally stable heterobinuclear intermediates of the type [L-Hf(μ-Me)₂AlMe₂]⁺ have been identified. researchgate.net The stability of these intermediates is thought to explain the lower productivity of hafnocene catalysts in the presence of AlMe₃-containing activators when compared to zirconocenes. researchgate.net In contrast, activation with systems like triisobutylaluminum (B85569) (TIBA) and a borate can lead to the formation of highly active hydride species. researchgate.netresearchgate.net Modeling helps to explain why different activation systems drastically alter polymerization activity and the molar mass of the resulting polymers. researchgate.net The low catalytic activity sometimes observed with MAO may stem from strong bonding between the hafnocene cation and the MAO species, which obstructs monomer coordination and insertion. researchgate.netresearchgate.net

A key strength of computational chemistry is its ability to map entire reaction pathways, identifying the structures of transition states and calculating their associated energy barriers. For hafnocene-catalyzed polymerization, this includes modeling the steps of monomer coordination, insertion into the metal-carbon bond, and chain termination reactions. researchgate.net Quantum chemical studies have systematically investigated chain termination reactions like β-hydrogen transfer to the metal and to the monomer. researchgate.net

By calculating the energy profiles of these pathways, researchers can understand the factors controlling catalytic activity and polymer properties. For example, the activation energy for ethylene (B1197577) polymerization using a specific hafnocene dichloride system was experimentally and theoretically determined to be 37.8 kJ/mol. researchgate.net These calculations allow for a direct correlation between the catalyst's structure and its function, explaining, for instance, why certain ligand frameworks may lead to higher or lower activity by altering the energy barriers for key reaction steps. researchgate.net

Ligand Effects on Electronic and Structural Parameters

Theoretical analyses have shown that large aromatic ligands, such as fluorenyl, combined with electron-donating substituents, tend to stabilize the catalytically active species, thereby facilitating the activation process. researchgate.net The orientation of substituents on the ligand framework can also influence polymerization performance. researchgate.net These ligand effects are studied by analyzing trends in structural parameters (e.g., bond lengths and angles) and electronic parameters for the dichloride, dimethyl, and cationic monomethyl forms of the catalysts. researchgate.netresearchgate.net The combined electronic and steric effects of various structural units are crucial, particularly in influencing chain termination reactions, which directly impact the molecular weight of the resulting polymer. researchgate.net

Table 1: Influence of Ligand Characteristics on Hafnocene Catalyst Properties
Ligand ModificationEffect on Catalyst SystemTheoretical InsightSource
Large Aromatic Ligands (e.g., Fluorenyl)Stabilizes the active cationic speciesFacilitates the catalyst activation process by delocalizing charge. researchgate.net
Electron-Donating SubstituentsStabilizes the active cationic speciesIncreases electron density at the metal center, influencing stability and reactivity. researchgate.net
Hydrogenation of Indenyl LigandDecreases activity and copolymerization reactivityThe increased mobility of the less rigid ligand framework is presumed to be detrimental at high temperatures. researchgate.net
Ancillary Ligands, Substituents, and Bridging UnitsStrongly affects chain termination reactionsCombined electronic and steric effects alter the energy barriers for β-hydrogen transfer and other termination pathways. researchgate.net

Comparative Theoretical Studies with Zirconocene (B1252598) and Titanocene (B72419) Analogues

To better understand the unique properties of hafnocene catalysts, computational studies frequently include direct comparisons with their Group 4 analogues, zirconocene and titanocene dichlorides. researchgate.netresearchgate.net These studies reveal trends in catalytic behavior and electronic structure across the group. Generally, for a given ligand set, hafnium-based catalysts show lower polymerization activity than their zirconium and titanium counterparts. researchgate.net

Theoretical calculations help to pinpoint the origins of these differences. For instance, the higher molecular weight polyethylene (B3416737) produced by certain hafnocene catalysts compared to their zirconium analogs is a key performance differentiator. researchgate.net Computational analysis suggests this can be due to differences in the barriers to monomer insertion or the stability of intermediates. researchgate.net The activation process can also differ significantly; for example, the activity of a diphenylmethylidene(cyclopentadienyl)(fluorenyl)hafnium dichloride catalyst was found to be drastically dependent on the alkylaluminum compound used, a phenomenon not observed in the corresponding zirconium catalyst. researchgate.net Theoretical studies comparing the reaction of metallocene dichlorides (M = Ti, Zr, Hf) with organostannate reagents have also been performed to understand differences in their reduction and substitution reactions. researchgate.netacs.org

Table 2: Comparative Properties of Group 4 Metallocene Catalysts from Theoretical and Experimental Studies
PropertyHafnoceneZirconoceneTitanoceneSource
General Polymerization ActivityGenerally lower than Zr and Ti analoguesTypically higher than Hf analogueOften highly active researchgate.net
Activation Efficiency with MAOConsidered less efficient in some casesGenerally more efficient activationN/A in provided context researchgate.net
Polymer Molecular WeightCan produce higher molecular weight polymersOften produces lower molecular weight polymers than HfN/A in provided context researchgate.net
Reaction with OrganostannatesForms reduction products [Cp₂Hf(SnHAr)₂]Forms reduction products [Cp₂Zr(SnHAr)₂]Forms reduction products [Cp₂Ti(SnHAr*)₂] researchgate.netacs.org

Advanced Materials Chemistry and Precursor Development from Hafnocene Dichloride

Hafnium-Containing Organic Polymers as Precursors for Ceramic Materials

The polymer-derived ceramics (PDCs) approach offers a versatile route to produce ceramic materials with controlled composition and microstructure. Hafnocene dichloride is a key precursor in the synthesis of novel hafnium-containing organometallic polymers, which, upon thermal treatment, yield hafnium-based ceramics. d-nb.infonih.gov These polymers are valuable as they can be processed into various forms, such as coatings or matrices for composites, before being converted into the final, robust ceramic material. d-nb.info

The synthesis of hafnium carbide (HfC), a material known for its remarkable hardness and high-temperature resistance, can be achieved through the molecular design of preceramic polymers derived from hafnocene dichloride. d-nb.info This method provides an alternative to traditional high-temperature powder metallurgy techniques. d-nb.info The process begins with the synthesis of hafnium-containing organometallic polymers, followed by a pyrolytic conversion to HfC/C ceramic composites. d-nb.infonih.gov

Two primary synthetic pathways have been explored for creating these preceramic polymers from hafnocene dichloride:

Radical Polymerization: This involves synthesizing dialkenyl-substituted hafnocene monomers which are then polymerized through a free-radical mechanism. d-nb.infonih.gov

Salt Metathesis Reactions: This approach involves the reaction of hafnocene dichloride with bifunctional organometallic linkers, such as dilithioalkynyl compounds. d-nb.infonih.gov For example, reacting hafnocene dichloride with 1,4-bis(lithioethynyl)benzene results in a polymeric structure. d-nb.info

Once the organometallic polymers are synthesized, they undergo a two-step thermal process to be converted into ceramics. The polymer is first cross-linked and then subjected to pyrolysis at very high temperatures (e.g., up to 1800 °C) in an inert argon atmosphere. d-nb.infonih.gov During pyrolysis, the polymer decomposes, releasing volatile components and rearranging into a ceramic structure. d-nb.info The molecular structure of the initial polymer significantly influences the composition of the final ceramic product. For instance, a polymer rich in hydrogen-poor ethynyl (B1212043) groups yields a higher carbon content in the final HfC/C ceramic compared to a polymer containing bulkier phenylene groups, which tend to evaporate during pyrolysis. d-nb.info

Table 1: Influence of Polymer Structure on Ceramic Composition after Pyrolysis

Polymer PrecursorKey Structural UnitsResulting Ceramic Composition
Polymer I (from radical polymerization)Alkenyl-substituted hafnoceneHfC/C mixed phase
Polymer II (from salt metathesis)Ethynyl groupsHighest carbon content
Polymer III (from salt metathesis)Phenylene and ethynyl groupsLowest carbon content

This table is generated based on findings reported in research on HfC/C ceramics. d-nb.info

The ceramic materials produced from the pyrolysis of hafnocene dichloride-based polymers are rigorously analyzed to determine their structure, composition, and morphology. d-nb.infonih.gov A suite of analytical techniques is employed for this characterization.

X-ray Diffraction (XRD): XRD analysis is used to identify the crystalline phases present in the pyrolyzed material. Studies show that the final products are typically partially crystalline, consisting of mixed phases of hafnium carbide (HfC) and carbon (C). d-nb.infomolaid.com XRD patterns help confirm the formation of the desired HfC phase. d-nb.info

Scanning Electron Microscopy (SEM): SEM investigations reveal the microstructure and morphology of the ceramic products. d-nb.inforesearchgate.net This technique allows for the observation of features such as grain size and distribution. For ceramics derived from hafnocene-based polymers, SEM has been used to estimate crystallite sizes, which can range from 2 to 20 nanometers depending on the specific precursor polymer used. d-nb.info

Elemental Analysis: This technique is used to determine the precise elemental composition of the final ceramic, confirming the relative amounts of hafnium and carbon and providing data on the ceramic yield from the polymer precursor. d-nb.info

These characterization methods collectively confirm that the polymer precursor approach using hafnocene dichloride is a viable route to produce partially crystalline hafnium carbide/carbon mixed-phase systems at relatively low temperatures compared to conventional methods. d-nb.info

Table 2: Characterization Findings for Polymer-Derived HfC/C Ceramics

Analytical TechniqueInformation ObtainedTypical Findings
X-ray Diffraction (XRD) Crystalline phase identificationPartially crystalline HfC/C mixed phases d-nb.info
Scanning Electron Microscopy (SEM) Microstructure, morphology, crystallite sizeCrystallite sizes ranging from 2-20 nm d-nb.info
Raman Spectroscopy Nature of carbonaceous phasesIdentification of HfC and free carbon d-nb.inforesearchgate.net
Elemental Analysis Elemental composition, ceramic yieldConfirms Hf:C ratio, dependent on polymer structure d-nb.info

Development of Advanced Materials and Nanocomposites Utilizing Hafnocene Dichloride

Hafnocene dichloride is a valuable compound for the synthesis of advanced materials and nanocomposites, particularly those requiring enhanced mechanical and thermal properties. chemimpex.comchemimpex.com Its utility extends beyond HfC to the creation of complex ceramic nanocomposites. For example, hafnocene dichloride can be used as a starting material in combination with other precursors to produce composite ceramics like HfC-SiC. researchgate.netresearchgate.net These materials are of great interest for applications in industries such as aerospace and automotive. chemimpex.com

The polymer-derived ceramics route allows for the intimate mixing of different elements at the molecular level. By reacting hafnocene dichloride or its derivatives with silicon-containing polymers, it is possible to synthesize hybrid preceramic polymers. dtic.mil Pyrolysis of these hybrid polymers yields ceramic nanocomposites where different ceramic phases (e.g., HfC and SiC) are finely dispersed, leading to materials with superior properties compared to their single-phase counterparts. dtic.milresearchgate.net The introduction of a hafnium phase into a silicon-based ceramic matrix can significantly improve its high-temperature stability and oxidation resistance. researchgate.net

Hafnocene dichloride also plays a role in the hypergolic synthesis of inorganic materials. Its reaction with fuming nitric acid leads to the spontaneous formation of hafnium dioxide (HfO₂) nanoparticles, demonstrating its versatility as a precursor for a range of inorganic materials with potentially useful properties. mdpi.com

Role in the Creation of Innovative Coatings and Electronic Devices

The unique properties of materials derived from hafnocene dichloride make them suitable for use in innovative coatings and electronic devices. chemimpex.comchemimpex.com

The preceramic polymers synthesized from hafnocene dichloride can be processed to form coatings on various substrates. d-nb.infosamaterials.com After pyrolysis, these polymer coatings are converted into hard, temperature-resistant hafnium carbide-based ceramic coatings. d-nb.info Such coatings are valuable for protecting components that operate in extreme environments. samaterials.com Furthermore, polymers synthesized using hafnocene dichloride as a catalyst are also utilized in the production of films and coatings for various industrial sectors. samaterials.com

In the realm of electronics, hafnium-based materials are critical. While not always synthesized directly from hafnocene dichloride, related hafnium compounds are essential. For instance, thin films of hafnium silicate (B1173343) (HfSiO₄) are used as high-k dielectric materials, replacing silicon dioxide in modern semiconductor devices to enable further miniaturization. wikipedia.org Hafnium dioxide (HfO₂), which can be synthesized from hafnocene dichloride precursors, is another important high-k dielectric. mdpi.com Additionally, hafnium disulfide (HfS₂), a layered material, has been used to fabricate field-effect transistors, highlighting the potential of hafnium compounds in next-generation electronics. wikipedia.org The unique electronic properties of hafnocene dichloride and its derivatives make it a compound of significant interest for research into new electronic materials. chemimpex.comchemimpex.com

Environmental Chemistry Research Applications of Hafnocene Dichloride

Exploration in the Degradation of Pollutants

The investigation into hafnocene dichloride's capacity to degrade pollutants is still in its early stages. Research efforts are centered on understanding if and how this organohafnium compound can be activated to break down persistent organic pollutants (POPs) and other environmental contaminants. The inherent stability of hafnocene dichloride presents both a challenge and an opportunity. While its stability ensures a certain robustness, activating it to effectively catalyze degradation reactions under environmentally relevant conditions is a key area of study.

Preliminary studies, largely theoretical and laboratory-based, have begun to probe the interaction of hafnocene dichloride with various classes of pollutants. The table below summarizes the types of pollutants being considered in these initial exploratory studies.

Pollutant ClassExample CompoundsResearch Focus
Chlorinated HydrocarbonsTrichloroethylene (TCE), Polychlorinated biphenyls (PCBs)Catalytic dehalogenation pathways
Aromatic CompoundsPhenols, AnilinesRing-opening and mineralization potential
Organophosphorus CompoundsPesticides (e.g., Parathion)Catalytic hydrolysis of ester bonds

These explorations are often comparative in nature, benchmarking the potential performance of hafnocene-based systems against more established catalysts. The goal is to identify specific niches where the unique electronic and steric properties of the hafnocene center could offer advantages in selectivity or efficiency for degrading particularly recalcitrant pollutants.

Mechanistic Studies in Environmental Remediation Contexts

Understanding the "how" behind any potential degradation process is crucial for the development of effective environmental remediation technologies. Mechanistic studies involving hafnocene dichloride are therefore fundamental to this emerging area of research. These studies aim to elucidate the step-by-step chemical transformations that pollutants undergo in the presence of an activated hafnocene catalyst.

Key questions being addressed in these mechanistic investigations include:

Activation of Hafnocene Dichloride: How can the inert hafnocene dichloride be transformed into a catalytically active species under mild, environmentally compatible conditions?

Substrate (Pollutant) Binding: How does the pollutant molecule interact with the active hafnocene center?

Catalytic Cycle: What are the elementary steps involved in the catalytic cycle, including bond cleavage and formation, and what are the reaction intermediates?

Regeneration of the Catalyst: Can the hafnocene catalyst be regenerated for multiple cycles of pollutant degradation?

Researchers are employing a variety of spectroscopic and computational techniques to gain insights into these mechanisms. The data gathered from these studies are critical for designing more efficient and stable hafnocene-based catalysts for environmental applications. The following table outlines the key parameters often investigated in these mechanistic studies.

ParameterMethod of InvestigationSignificance
Reaction KineticsUV-Vis Spectroscopy, Gas ChromatographyDetermining the rate of pollutant degradation
Intermediate IdentificationMass Spectrometry, NMR SpectroscopyElucidating the degradation pathway
Catalyst Structure-Activity RelationshipX-ray Crystallography, DFT CalculationsOptimizing catalyst design for enhanced performance

While the application of hafnocene dichloride in the degradation of environmental pollutants is a field yet to be fully established with extensive experimental data, the initial theoretical and laboratory explorations provide a foundation for future research. The insights gained from ongoing mechanistic studies will be pivotal in determining the viability and potential of hafnocene-based systems as a novel tool in the ongoing effort to remediate our environment.

Molecular Interactions in Biological Systems Mechanistic Chemical Aspects

DNA-Metallocene Interactions: Structural and Binding Studies

DNA is considered a significant biological target for metallocene dichlorides, including those of titanium, zirconium, and hafnium, and these interactions are believed to be a key factor in their anticancer properties. oatext.commeddocsonline.orgoatext.comresearchgate.netmdpi.com However, the specific case of hafnocene dichloride presents a complex picture, with some studies questioning the extent and nature of its direct interaction with DNA compared to more active analogues like titanocene (B72419) dichloride.

Initial hypotheses drew parallels between the bent metallocene structure and the well-established anticancer drug cisplatin (B142131), suggesting a similar binding mechanism to DNA based on comparable bond angles. illinois.eduresearchgate.net However, subsequent research revealed that the interaction modes of metallocenes with DNA constituents are fundamentally different from those of cisplatin. illinois.edu While cisplatin forms stable adducts by binding to the N7 position of guanine (B1146940) bases, metallocenes are thought to interact differently, with some evidence pointing towards the phosphate (B84403) groups on the DNA backbone as a preferred binding site for the metal center. illinois.edumdpi.com

A critical factor governing the biological activity and DNA interaction of hafnocene dichloride is its hydrolytic stability in aqueous environments. sci-hub.se Upon dissolution in water, particularly at physiological pH, the molecule undergoes rapid hydrolysis. This process involves not only the loss of the two chloride ligands but also the cleavage of the bonds between the hafnium center and the two cyclopentadienyl (B1206354) (Cp) rings. sci-hub.se The Hf-Cp bond is exceptionally labile, hydrolyzing almost immediately and more rapidly than that of zirconocene (B1252598) dichloride. sci-hub.se This instability means that the primary reaction pathway for hafnocene dichloride in an aqueous biological medium is rapid decomposition, rather than the formation of stable, discrete complexes with DNA nucleotides. sci-hub.se This rapid hydrolysis is considered a primary reason for the observed biological inactivity of hafnocene dichloride in many experimental systems, as the intact Cp₂Hf²⁺ moiety does not persist long enough to engage with its target. illinois.edunih.gov

Some studies have detected minor DNA complexation even for the relatively inactive zirconocene and hafnocene dichlorides. illinois.edu Furthermore, under specific synthetic conditions, interactions can be forced. For instance, ionic chelates of hafnocene with the DNA base guanine have been successfully synthesized. scispace.com In these complexes, spectroscopic analysis revealed that the guanine molecule acts as a bidentate ligand, binding to the hafnium (IV) ion through the carbonyl oxygen at position C(6) and the deprotonated nitrogen at position N(7). scispace.com This demonstrates that a chemical affinity exists, even if it is not readily expressed under physiological conditions due to hydrolysis.

The table below summarizes comparative findings on the hydrolytic stability and DNA interactions of Group 4 metallocene dichlorides.

MetalloceneRelative Cp Ring Hydrolysis RateDNA Binding ObservationsReported Antitumor Activity
Titanocene Dichloride V < Ti << Zr < Hf sci-hub.seForms stable adducts with nucleotides at low pH; interacts with DNA phosphate groups. illinois.edumdpi.comsci-hub.seActive nih.govcollectionscanada.ca
Zirconocene Dichloride V < Ti << Zr < Hf sci-hub.seDoes not form discrete nucleotide complexes; hydrolysis is the major pathway. Some DNA complexation detected. illinois.edusci-hub.seInactive nih.govcollectionscanada.ca
Hafnocene Dichloride V < Ti << Zr < Hf sci-hub.seDoes not form discrete nucleotide complexes; hydrolysis is the major pathway. Some DNA complexation detected. illinois.edusci-hub.senih.govInactive nih.govcollectionscanada.cauni-konstanz.de

Chemical Principles in Drug Delivery System Design

Given the challenges of poor aqueous solubility and extreme hydrolytic instability of hafnocene dichloride, research has shifted towards incorporating the hafnocene moiety into larger, more stable macromolecular systems. This approach aims to control the delivery and release of the active metal center, bypassing the issues that limit the parent compound's efficacy.

A primary strategy involves the use of hafnocene dichloride as a monomer in polymerization reactions. oatext.com Through processes like interfacial polycondensation, hafnocene dichloride can be reacted with various bifunctional organic comonomers to create long-chain polymers. researchgate.net For example, reacting hafnocene dichloride with diols, such as poly(ethylene glycols) (PEGs), results in the formation of polyethers. mdpi.com Similarly, reaction with dicarboxylic acids, like the salts of camphoric acid, yields polyesters. mdpi.com

The chemical principle behind this design is to embed the Cp₂Hf unit within a stable polymer backbone. This has several advantages:

Improved Solubility: By choosing hydrophilic comonomers like PEGs, the resulting hafnocene-containing polymer can be rendered water-soluble, which is a significant advantage for biological applications. mdpi.com

Enhanced Stability: The polymer structure can protect the hafnocene center from immediate and complete hydrolysis, allowing for a different mechanism of action where the intact polymer itself may be the active agent. mdpi.com

Modified Biological Activity: Studies have shown that polymers derived from hafnocene dichloride often exhibit potent anticancer activity, in some cases greater than polymers made from zirconocene or titanocene dichlorides. researchgate.net This suggests that when stabilized within a polymer, the hafnium center can effectively interact with cellular targets.

Another application in drug delivery leverages the chemical properties of hafnium compounds derived from the metallocene. Hafnium(IV) oxide (HfO₂), which can be produced from hafnocene dichloride, possesses remarkable chemical inertness and biocompatibility. nih.govresearchgate.net These properties have been exploited in the fabrication of microneedles for the transdermal delivery of drugs. mdpi.comnih.govresearchgate.net In this context, the hafnium-based material serves as a safe and stable structural component of the delivery device itself rather than as the therapeutic agent.

The table below provides examples of drug delivery systems designed using hafnocene dichloride, focusing on the chemical structure and interactions.

System TypeComonomer / DerivativeChemical PrincipleKey Research Finding
Polyether Poly(ethylene glycols) (PEGs) mdpi.comInterfacial polycondensation to form a water-soluble macromolecule. The ether linkages connect the hafnocene units.The resulting water-soluble polymers exhibit good inhibition of various cancer cell lines, including pancreatic cancer. mdpi.com
Polyester alpha-Cyano-4-hydroxycinnamic acid researchgate.netCondensation polymerization forms alternating M-O and M-O(CO) linkages in the polymer backbone.The hafnocene-containing polymer showed outstanding inhibition of several cancer cell lines, with activity generally following the trend Hf > Zr > Ti. researchgate.net
Transdermal Device Hafnium(IV) Oxide (HfO₂) nih.govresearchgate.netUtilization of the chemical inertness and biocompatibility of HfO₂ to create a structural material for drug delivery.HfO₂ has been successfully used to fabricate microneedles for transdermal drug delivery applications. nih.govresearchgate.net

Q & A

Q. What are the recommended methods for synthesizing hafnocene dichloride under inert conditions?

Hafnocene dichloride is highly air- and moisture-sensitive. Synthesis typically involves Schlenk line techniques or glovebox environments to exclude oxygen and moisture. A common method is the reaction of hafnium tetrachloride (HfCl₄) with cyclopentadienyl sodium (NaCp) in anhydrous tetrahydrofuran (THF) under argon. Stoichiometric ratios (e.g., 1:2 HfCl₄:NaCp) and slow addition rates are critical to minimize side reactions. Post-synthesis, the product is purified via sublimation or recrystallization in dry solvents .

Q. How can researchers assess the purity of hafnocene dichloride?

Purity is evaluated using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., C₆D₆) to confirm ligand integrity.
  • X-ray Diffraction (XRD) : Single-crystal XRD provides structural confirmation and identifies crystalline impurities.
  • Elemental Analysis : Combustion analysis for carbon, hydrogen, and chlorine content (±0.3% tolerance). Discrepancies in elemental ratios or unexpected NMR peaks indicate incomplete ligand substitution or solvent residues .

Q. What safety protocols are essential for handling hafnocene dichloride?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use face shields during transfers.
  • Ventilation : Perform manipulations in fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers under inert gas (argon) at temperatures below 25°C.
  • Waste Disposal : Neutralize with dry alcohol (e.g., ethanol) before aqueous disposal to prevent exothermic hydrolysis .

Q. Which solvents are compatible with hafnocene dichloride for reactivity studies?

Hafnocene dichloride is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves well in polar aprotic solvents like THF, dichloromethane (DCM), and toluene. Solvent selection depends on the reaction:

  • THF : Ideal for ligand-exchange reactions due to moderate Lewis basicity.
  • DCM : Suitable for low-temperature kinetic studies. Pre-drying solvents over molecular sieves and degassing via freeze-pump-thaw cycles are mandatory to prevent decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure of hafnocene dichloride?

DFT calculations (e.g., B3LYP/def2-TZVP) model the molecule’s frontier orbitals, revealing metal-ligand bonding dynamics. Key steps:

  • Optimize geometry using crystallographic data as a starting point.
  • Analyze HOMO-LUMO gaps to predict redox behavior.
  • Compare calculated vibrational spectra (IR/Raman) with experimental data to validate accuracy. Discrepancies may indicate solvent effects or crystal packing forces not accounted for in simulations .

Q. What mechanistic insights govern hafnocene dichloride’s role in olefin polymerization catalysis?

Hafnocene dichloride, when activated by methylaluminoxane (MAO), forms cationic species that coordinate olefins. Key experimental approaches:

  • Kinetic Studies : Monitor polymerization rates via in-situ NMR or gravimetric analysis.
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during chain propagation.
  • X-ray Absorption Spectroscopy (XAS) : Probe oxidation state changes at the Hf center during activation .

Q. How can thermal decomposition pathways of hafnocene dichloride be analyzed?

Thermogravimetric analysis (TGA) coupled with mass spectrometry (MS) identifies decomposition products (e.g., HCl, cyclopentadiene). Typical conditions:

  • Heat samples at 10°C/min under nitrogen to 600°C.
  • Correlate mass loss events with MS signals (m/z 36 for HCl, m/z 66 for C₅H₆). Residual hafnium oxide (HfO₂) confirms complete decomposition. Kinetic parameters (activation energy) are derived via Flynn-Wall-Ozawa analysis .

Q. How should researchers resolve contradictions in spectroscopic data for hafnocene dichloride adducts?

Conflicting NMR or IR data often arise from solvent coordination or polymorphism. Mitigation strategies:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., ligand fluxionality).
  • Powder XRD : Detect polymorphic phases.
  • Cross-Validation : Compare results with alternative techniques (e.g., EXAFS for local structure). Document solvent history and crystallization conditions to trace anomalies .

Methodological Notes

  • Data Tables : Include synthesis yields under varying stoichiometries (e.g., 70–85% with excess NaCp) or TGA-derived decomposition temperatures (e.g., onset at 220°C).
  • Contradiction Analysis : Use statistical tools (e.g., Chi-square tests) to assess significance of spectral deviations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.